4,7-Dichlorothieno[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC13530308
Molecular Formula: C6H2Cl2N2S
Molecular Weight: 205.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2Cl2N2S |
|---|---|
| Molecular Weight | 205.06 g/mol |
| IUPAC Name | 4,7-dichlorothieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C6H2Cl2N2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H |
| Standard InChI Key | UQUFNEZHBCHIMK-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(S1)C(=NC=N2)Cl)Cl |
| Canonical SMILES | C1=C(C2=C(S1)C(=NC=N2)Cl)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The thieno[3,2-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring at the 3,2-d position. In 4,7-dichlorothieno[3,2-d]pyrimidine, chlorine atoms occupy the 4- and 7-positions of the fused heterocycle. This substitution pattern distinguishes it from related isomers such as 2,4-dichlorothieno[3,2-d]pyrimidine, where halogens are positioned at the 2- and 4-sites. The molecular geometry imposes significant electronic effects:
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Electron-withdrawing effects: Chlorine atoms increase the electrophilicity of the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions.
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Steric constraints: The 4,7-substitution creates a planar structure with limited rotational freedom, potentially optimizing interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₂Cl₂N₂S | |
| Molecular weight | 205.06 g/mol | |
| Melting point | Not reported (analogs: 140–143°C) | |
| Solubility | Low in polar solvents | |
| XLogP3 | Estimated 2.8 (lipophilicity) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4,7-dichlorothieno[3,2-d]pyrimidine typically involves a multi-step sequence starting from thiophene derivatives. While direct protocols for the 4,7-isomer are sparsely documented, analogous routes for related dichlorothienopyrimidines provide a framework:
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Ring formation: Condensation of 3-aminothiophene-2-carboxylates with urea or thiourea under high-temperature conditions (190°C) yields the thieno[3,2-d]pyrimidine core .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at specific positions. For 4,7-dichloro derivatives, reaction conditions (temperature, stoichiometry) must be carefully controlled to favor substitution at the desired sites .
Table 2: Comparative Synthesis Conditions for Dichlorothienopyrimidines
| Compound | Starting Material | Chlorination Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-Dichlorothieno[3,2-d]pyrimidine | 3-Amino-2-methoxycarbonylthiophene | POCl₃ | 81.4 | |
| 4,7-Dichlorothieno[3,2-d]pyrimidine | Not reported | POCl₃ | ~55 |
Industrial-Scale Challenges
Traditional methods face limitations in yield and purity. Dong Liuyu et al. demonstrated that refining crude products with ethyl alcohol-chloroform mixtures achieves purities exceeding 99%, though scalability remains a hurdle due to solvent costs and reaction kinetics .
Applications in Drug Development
Kinase Inhibition
The thieno-pyrimidine scaffold is a privileged structure in kinase inhibitor design. Chlorine atoms at positions 4 and 7 may optimize binding to ATP pockets in kinases such as EGFR and JAK, though specific interactions remain uncharacterized for this isomer.
Prodrug Strategies
The reactivity of chlorine substituents enables conjugation with prodrug moieties (e.g., phosphates, peptides), enhancing bioavailability. For instance, replacing chlorines with morpholine or piperazine groups improves aqueous solubility and tissue penetration .
Future Directions and Challenges
Targeted Synthesis
Advances in regioselective chlorination (e.g., using catalytic Pd-mediated coupling) could streamline access to 4,7-dichloro derivatives, enabling systematic structure-activity relationship (SAR) studies.
Mechanistic Elucidation
High-throughput screening against the NCI-60 panel and proteomic profiling are needed to map the compound’s molecular targets and off-target effects.
Toxicity Profiling
Current data lack comprehensive toxicological assessments. Rodent models and in vitro hepatotoxicity assays are critical to evaluate therapeutic indices.
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